molecular formula C57H44EuN2O6 B108586 Tris(dibenzoylmethane)mono(phenanthroline)europium (III) CAS No. 17904-83-5

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Cat. No. B108586
CAS RN: 17904-83-5
M. Wt: 1004.9 g/mol
InChI Key: DYKOLWWJTALFFU-RWBKAWJDSA-N
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Description

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a complex that incorporates a phenanthroline ligand known for its electron transport properties and a carbazole fragment in the diketonate ligand for hole transport. The presence of hexyloxy groups in the structure prevents crystallization and allows for the formation of transparent clear films directly from solution. The photoluminescence from films of this complex is nearly monochromatic, which is characteristic of the europium ion, and it proceeds with an efficiency of 50(3)% .

Synthesis Analysis

The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) involves the conversion of the hydrated form of the complex to an anhydrous form by heating under vacuum. This process has been characterized by various spectroscopic methods, including FT-IR, 1H, and 13C NMR spectroscopy, as well as X-ray diffraction methods. The complex crystallizes in the triclinic space group P-1 with five molecules in the asymmetric unit .

Molecular Structure Analysis

The molecular structure of tris(dibenzoylmethane)mono(phenanthroline)europium (III) is characterized by an eight-coordinate europium ion. The coordination polyhedron can best be described as a slightly distorted square antiprism. This structural arrangement is crucial for the complex's luminescent properties .

Chemical Reactions Analysis

The complex has been used in the fabrication of light-emitting diodes (LEDs) with a simple device architecture comprising an anode (ITO), a layer of the complex, and a cathode (Ca). A second LED configuration with a PVK layer on top of the ITO was also investigated, indicating the complex's potential in OLED applications . Another study describes the synthesis of a related europium(III) complex with different ligands, which also shows typical Eu(III) red emission, demonstrating the versatility of europium complexes in light-emitting applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are influenced by its molecular structure. The complex's ability to form transparent films and its high photoluminescence efficiency make it suitable for optoelectronic applications. Additionally, a multistep route has been developed for the covalent anchoring of the complex on silicon (100), which retains the luminescence properties of the complex, further highlighting its potential in the creation of hybrid materials for electronic devices .

Scientific Research Applications

Application 1: OLED & PLED Materials

  • Summary of the Application : Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used in the production of OLED (Organic Light Emitting Diodes) & PLED (Polymer Light Emitting Diodes) materials . These materials are used in display technology for creating thin, efficient, and bright displays.
  • Methods of Application : The compound is used as a constituent in the preparation of an OLED device. The typical structure of such a device is ITO/PEDOT:PSS/PVK:Eu(dbm)3(Phen)/Ca:Al .
  • Results or Outcomes : The use of this compound results in the emission of red light. The maximum luminance achieved is 130 Cd/m2 and the maximum EQE (External Quantum Efficiency) is 0.03% .

Application 2: Spectral Converter for Solar Cells

  • Summary of the Application : The compound is used as a spectral converter for multi-crystalline silicon solar cells .
  • Methods of Application : Luminescent complexes of Eu(dbm)3phen, β-diketonate Eu(dbm)3phen were loaded on mesoporous silica nanoparticles in a series of concentrations .
  • Results or Outcomes : The study of their use as a spectral converter for a multi-crystalline silicon solar cell is ongoing .

Application 3: Dye for Anodic Porous Alumina

  • Summary of the Application : This compound may be used as a constituent in the preparation of an aqueous micellar anionic surfactant solution to dye anodic porous alumina .
  • Methods of Application : The compound is mixed with an aqueous micellar anionic surfactant solution and applied to anodic porous alumina .
  • Results or Outcomes : The compound acts as a dye, giving the anodic porous alumina a distinct color .

Application 4: Organic Red Light Emitter

  • Summary of the Application : Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as an organic red light emitter .
  • Methods of Application : The compound is used in the structure of a blue light emitting diode containing a hole blocking layer (HBL) to efficiently excite dye molecules introduced in the form of an emission layer on the hole transporting side .
  • Results or Outcomes : The use of this compound results in the emission of red light. A maximum luminance output of 200 cd/m2 at 15 V was achieved without optimizing the layer thickness .

Safety And Hazards

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is classified as a combustible solid . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

Future Directions

Future applications of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) may include its use as a spectral converter for multi-crystalline silicon solar cells . It may also be used in the preparation of porphyrin–Eu-β-diketonate supramolecular nanostructures .

properties

IUPAC Name

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOLWWJTALFFU-RWBKAWJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H44EuN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Heil, J Steiger, R Schmechel… - Journal of Applied …, 2001 - pubs.aip.org
The concept of a blue light emitting diode containing a hole blocking layer (HBL) is generalized to efficiently excite dye molecules introduced in the form of an emission layer on the hole transporting side. The concept allows the excitation of an emitting molecule even if the molecule does not act primarily as a recombination center. On the basis of this concept pure red emitting organic light emitting diodes were produced utilizing tris (dibenzoylmethane)(monophenanthroline) europium (III)[Eu (dbm) 3 phen] as the emitting …
Number of citations: 66 pubs.aip.org

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